Vernomenin

Description

Significance of Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant attention in the field of natural product chemistry. These compounds, characterized by a 15-carbon skeleton arranged in a lactone ring, are predominantly found in plants of the Asteraceae family. Their chemical diversity and wide range of biological activities make them a subject of intense scientific investigation. The pharmacological potential of many sesquiterpene lactones, including their use in the treatment of cancer and cardiovascular disease, has been a major focus of research. researchgate.net The bioactivity of these compounds is often attributed to the α-methylene-γ-lactone group, which can react with biological molecules. researchgate.net

Historical Perspectives on Vernomenin Discovery and Early Investigations

This compound is a sesquiterpene lactone that has been identified in various plant species, notably within the Vernonia genus. researchgate.netdntb.gov.ua Early research focused on the isolation and structural elucidation of this compound from these plant sources. researchgate.net The total synthesis of (+/-)-vernomenin, along with the related compound (+/-)-vernolepin, was a significant achievement in organic chemistry, providing a means to produce these complex molecules in the laboratory. nih.govacs.orgpitt.edu These synthetic efforts were crucial for confirming the structure of this compound and for enabling further biological evaluation. nih.gov Early studies also explored the potential cytotoxic activities of this compound against various cancer cell lines. tandfonline.com

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound is vibrant, with a primary focus on its potential therapeutic applications. A significant area of investigation is its anticancer properties. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. researchgate.nettandfonline.com For instance, research on its effects on breast cancer cells has demonstrated its ability to induce cytotoxicity and reduce cell migration. researchgate.net Furthermore, this compound has been shown to be particularly effective in reducing the subpopulation of aldehyde dehydrogenase (ALDH) positive cancer stem cells, which are often resistant to conventional therapies. aau.edu.et

Beyond its anticancer potential, this compound is also being investigated for its anti-inflammatory and antimicrobial properties. nih.govscirp.orgacademicjournals.org Research has suggested that this compound may exert anti-inflammatory effects, although the precise mechanisms are still under investigation. nih.govkoreascience.kr Its antimicrobial activity has been demonstrated against various pathogens, indicating its potential as a lead compound for the development of new antimicrobial agents. scirp.orgacademicjournals.orgresearchgate.net

Future research on this compound is likely to focus on several key areas. A deeper understanding of its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This includes identifying its specific cellular targets and signaling pathways. Further preclinical studies are needed to evaluate its efficacy and to establish a foundation for potential clinical trials. The development of more efficient and scalable synthetic routes to this compound and its analogs will also be important for facilitating further research and potential commercialization. acs.orgacs.org

Detailed Research Findings

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against cancer cells. In a 2022 study, this compound isolated from Vernonia leopoldi was found to be cytotoxic at low micromolar ranges against MCF-7 and JIMT-1 breast cancer cells. researchgate.net The study also noted that this compound significantly reduced the migration of JIMT-1 cells. researchgate.net Another study pointed out that this compound was the most effective among several tested sesquiterpene lactones at reducing the ALDH+ cancer stem cell subpopulation in JIMT-1 cells. aau.edu.et

| Cell Line | Activity | Concentration | Reference |

| MCF-7 | Cytotoxic | Low µM ranges | researchgate.net |

| JIMT-1 | Cytotoxic | Low µM ranges | researchgate.net |

| JIMT-1 | Reduced cell migration | 2 µM | researchgate.net |

| JIMT-1 | Reduced ALDH+ subpopulation | Not specified | aau.edu.et |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are an emerging area of research. While direct studies on the anti-inflammatory mechanisms of pure this compound are somewhat limited, extracts of plants containing this compound, such as Vernonia amygdalina, have demonstrated dose-dependent anti-inflammatory activities in animal models. nih.gov These effects are thought to be mediated, at least in part, by the sesquiterpene lactones present in the extracts. researchgate.net Further research is needed to delineate the specific contribution of this compound to these effects and to elucidate its molecular targets within inflammatory pathways. mdpi.commdpi.comfrontiersin.org

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. Extracts from Vernonia amygdalina, which contains this compound, have shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. scirp.orgacademicjournals.orgresearchgate.net For instance, ethanolic extracts of V. amygdalina have been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. academicjournals.org The antimicrobial potential of this compound and related compounds suggests they could be valuable in the search for new treatments for infectious diseases. scirp.org

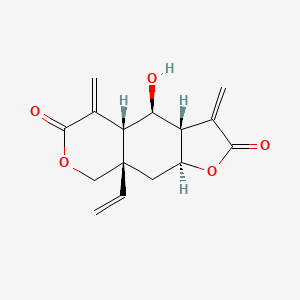

Structure

3D Structure

Properties

CAS No. |

20107-26-0 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(3aS,4R,4aR,8aR,9aS)-8a-ethenyl-4-hydroxy-3,5-dimethylidene-3a,4,4a,8,9,9a-hexahydrofuro[3,2-g]isochromene-2,6-dione |

InChI |

InChI=1S/C15H16O5/c1-4-15-5-9-10(7(2)14(18)20-9)12(16)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 |

InChI Key |

OLUMHNYQQSDTDB-KYSMWIMPSA-N |

SMILES |

C=CC12CC3C(C(C1C(=C)C(=O)OC2)O)C(=C)C(=O)O3 |

Isomeric SMILES |

C=C[C@@]12C[C@@H]3[C@@H]([C@H]([C@@H]1C(=C)C(=O)OC2)O)C(=C)C(=O)O3 |

Canonical SMILES |

C=CC12CC3C(C(C1C(=C)C(=O)OC2)O)C(=C)C(=O)O3 |

Synonyms |

vernomenin |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources of Vernomenin and Related Sesquiterpene Lactones

The chemical compound this compound, a type of sesquiterpene lactone, is primarily synthesized by plants belonging to the genus Vernonia. wikipedia.org This large genus, part of the Asteraceae family, encompasses approximately 1,000 species, which are mainly distributed across South America, Africa, and Southeast Asia. researchgate.netijrrjournal.com Scientific investigations have successfully isolated this compound and other related sesquiterpene lactones from several species within this genus.

Bioassay-guided fractionation of extracts from Vernonia lasiopus, an indigenous African plant, led to the identification of this compound along with other elemanolide-type sesquiterpene lactones such as vernolepin (B1683817), vernodalol, vernodalin, 8-desacylvernolide, and 11,13-dihydrovernodalin. mdpi.com Similarly, phytochemical studies of Vernonia amygdalina have identified this compound as one of its bioactive constituents, alongside compounds like vernolide, vernodalol, and vernodalin. researchgate.netdergipark.org.tr These findings establish species of the Vernonia genus as the principal biosynthetic hosts for this compound and a diverse array of structurally similar compounds. The class of sesquiterpene lactones known as Vernolides, found in Vernonia species, has been a subject of significant study. nih.gov

| Vernonia Species | Isolated Sesquiterpene Lactones | Reference |

|---|---|---|

| Vernonia lasiopus | This compound, Vernolepin, Vernodalol, Vernodalin, 8-desacylvernolide, 11,13-dihydrovernodalin | mdpi.com |

| Vernonia amygdalina | This compound, Vernolide, Vernodalol, Vernodalin, Vernoniamyosides, Vernomygdin, Vernodalinol, Epivernodalol, Vernolepin | researchgate.netdergipark.org.tr |

The primary plant sources of this compound are native to tropical Africa. zambiaflora.comprota4u.org Vernonia amygdalina, often called "bitter leaf," grows wild across the continent, from Guinea in the west to Somalia in the east, and extending south to northeastern South Africa. prota4u.orgfrontiersin.org It is also found in Yemen. zambiaflora.com This species is widely cultivated as a vegetable and medicinal herb in countries like Nigeria, Cameroon, Benin, and DR Congo. wikipedia.orgprota4u.org It thrives in open woodland, along river fringes, and in grassland areas near water, typically at higher altitudes in regions with significant rainfall. zambiaflora.com

The ethnobotanical significance of Vernonia species, particularly V. amygdalina, is extensive. nih.gov Traditional medicine systems across Africa utilize various parts of the plant to treat a wide range of conditions. frontiersin.org The leaves are most commonly used for ailments such as malaria, gastrointestinal disorders, intestinal worms, headaches, and skin infections. mdpi.comdergipark.org.trfrontiersin.org Decoctions of the leaves are also used for managing coughs and colds. dergipark.org.tr Vernonia lasiopus is also used in traditional medicine, notably for treating malaria. mdpi.com The genus Vernonia as a whole is well-represented in traditional African medicine, with a review identifying 109 species with medicinal properties used to manage numerous human health conditions. nih.govmdpi.com

Identification of Vernonia Species as Primary Biosynthetic Hosts

Sophisticated Extraction and Fractionation Techniques

The extraction of this compound and related compounds from Vernonia species relies on solvent-based protocols, with the choice of solvent significantly impacting the yield and profile of the extracted phytochemicals. semanticscholar.org Common methods include maceration, where plant material is soaked in a solvent for an extended period, and Soxhlet extraction, which involves continuous extraction with a heated solvent. mdpi.comresearchgate.netsemanticscholar.org

Research has shown that solvents of varying polarities are effective for extracting sesquiterpene lactones. Dichloromethane (B109758) has proven particularly effective for extracting these compounds from Vernonia lasiopus. mdpi.com In one study, dried and powdered aerial parts of V. lasiopus were exhaustively extracted with dichloromethane using a Soxhlet apparatus. mdpi.com For Vernonia amygdalina, methanol (B129727) is often highlighted as an efficient solvent. researchgate.net A common procedure involves first soaking the dried leaf powder in a non-polar solvent like n-hexane to remove lipids, followed by exhaustive extraction of the plant residue (marc) with methanol. researchgate.net Other solvents used for extracting bioactive compounds from V. amygdalina include ethanol (B145695) and ethyl acetate (B1210297). semanticscholar.orgnih.gov The selection of the extraction method and solvent is crucial, as it determines the profile of the bioactive compounds obtained. semanticscholar.org

| Plant Species | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|

| Vernonia lasiopus | Soxhlet Extraction | Dichloromethane | mdpi.com |

| Vernonia lasiopus | Maceration (Sequential) | Hexane (B92381), Dichloromethane (DCM), Ethyl Acetate, Methanol | mdpi.com |

| Vernonia amygdalina | Maceration | n-Hexane followed by Methanol | researchgate.net |

| Vernonia amygdalina | Maceration / Soxhlet / Fractionation | Ethanol, Ethyl Acetate | semanticscholar.org |

Following initial solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals. Preparative column chromatography is a fundamental and essential technique used for the large-scale purification and isolation of target compounds like this compound from these crude mixtures. phenomenex.comsorbtech.com This method separates compounds based on their differential affinities for a stationary phase and a mobile phase. sorbtech.com

For the isolation of sesquiterpene lactones from Vernonia extracts, silica (B1680970) gel is the most commonly used stationary phase. mdpi.comresearchgate.net The crude extract is loaded onto a column packed with silica gel, and a mobile phase, consisting of a solvent or a mixture of solvents, is passed through the column. researchgate.net A gradient elution strategy is typically employed, where the polarity of the mobile phase is gradually increased over time. mdpi.com This is achieved by starting with a non-polar solvent, such as n-hexane, and progressively introducing a more polar solvent, like ethyl acetate. mdpi.com For instance, in the fractionation of a dichloromethane extract of V. lasiopus, the column was eluted with a gradient system starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 100%. mdpi.com This multistage separation allows for the collection of different fractions, with compounds eluting based on their polarity. researchgate.net These fractions are then typically analyzed by methods like thin-layer chromatography (TLC) to identify those containing the compound of interest for further purification. nih.gov

Multistage Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a pivotal and refined technique for the isolation and subsequent purity verification of the sesquiterpene lactone, this compound. This chromatographic method is indispensable for separating this compound from complex mixtures derived from its natural sources, primarily plants of the Vernonia genus. conicet.gov.arresearchgate.netresearchgate.net this compound has been identified in several species, including Vernonia hymenolepis, V. amygdalina, and V. lasiopus. conicet.gov.arresearchgate.net The inherent structural similarities among sesquiterpene lactones co-occurring in these plants, such as vernolepin and vernodalin, necessitate the high-resolving power of HPLC for effective separation. conicet.gov.arresearchgate.netresearchgate.net

The development of a successful HPLC protocol for this compound isolation involves meticulous optimization of several parameters to achieve high purity. Reversed-phase HPLC is the most commonly employed mode for this purpose. najah.eduresearchgate.net This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The choice of mobile phase is critical and usually consists of a gradient mixture of solvents like acetonitrile (B52724) or methanol with water. mdpi.comox.ac.uk The addition of small amounts of acid, such as formic acid (commonly 0.1%), to the mobile phase is a standard practice to improve the peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica-based column packing and the analytes themselves. mdpi.com

The process begins with the extraction of this compound from the plant material, often using a solvent like dichloromethane. researchgate.net This crude extract, containing a multitude of compounds, is then subjected to preliminary fractionation techniques before preparative or semi-preparative HPLC. For instance, a methanolic extract might be washed with a non-polar solvent like cyclohexane (B81311) to remove chlorophyll (B73375) and other non-polar contaminants before HPLC analysis. mdpi.com

During HPLC analysis, the separation is monitored using a UV detector, with the detection wavelength set to an appropriate value (e.g., 325 nm) to detect the compounds of interest as they elute from the column. mdpi.com The time at which a specific compound elutes is known as its retention time. For example, in one UPLC-QTOF/MS analysis of Vernonia amygdalina leaf extract, a compound identified as this compound acetate was detected at a retention time of 9.1 minutes. jomped.org

Purity assessment is an integral part of the HPLC process. After a peak corresponding to this compound is collected, its purity is determined by re-injecting the isolated fraction into an analytical HPLC system. nih.gov The purity is typically calculated as the percentage of the total area of all peaks in the chromatogram that is attributable to the main compound's peak. chromforum.org High-purity samples, often exceeding 95%, are required for detailed structural elucidation and biological activity studies. nih.gov

The research findings below illustrate typical conditions used in HPLC for the separation of compounds from Vernonia species, which are analogous to the methodologies applied for this compound.

Table 1: Illustrative HPLC Parameters for Compound Separation from Vernonia Species

| Parameter | Setting | Source |

|---|---|---|

| Chromatography System | Semi-preparative HPLC | mdpi.com |

| Column | Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | A: Acetonitrile with 0.1% formic acid | mdpi.com |

| B: Water with 0.1% formic acid | mdpi.com | |

| Gradient Program | 0–10 min, 3% A; 10–45 min, 3–21% A; 45–60 min, 21–40% A | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Detection Wavelength | 325 nm | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

These parameters demonstrate a standard approach for the analytical separation of phytochemicals in Vernonia extracts. For preparative isolation of this compound, these conditions would be scaled up, involving larger column dimensions and higher flow rates, to yield sufficient quantities of the pure compound for further research.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Racemic and Enantiopure Vernomenin

The total synthesis of this compound, often pursued in conjunction with its closely related analog vernolepin (B1683817), has been achieved through various sophisticated routes, highlighting the ingenuity in constructing its intricate bicyclic core and α-methylene-γ-lactone moieties.

Retrosynthetic Analysis and Key Intermediates in Total Synthesis

Another formal total synthesis of (±)-vernolepin and (±)-vernomenin was accomplished starting from cis-4-cyclohexene-1,2-dicarboxylic acid monomethyl ester thegoodscentscompany.comwikipedia.org. This approach utilized a novel intramolecular alkylation to advance towards Danishefsky's established intermediate, which had previously been converted to the racemic natural products in six steps thegoodscentscompany.comwikipedia.org.

Stereoselective and Diastereoselective Synthetic Pathways

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. Danishefsky's synthesis of dl-vernolepin and this compound incorporated a stereospecific approach for the formation of the key protected epoxide intermediate researchgate.net.

Stereoselective control is also evident in methodologies such as iodolactonization, a reaction frequently employed in the synthesis of this compound. Iodolactonization can form lactone rings while preserving or establishing other stereocenters, and its regioselectivity and stereoselectivity can be influenced by existing stereocenters adjacent to the carbon-carbon multiple bond.

The asymmetric synthesis of (-)-vernomenin, starting from (+)-nopinone, exemplifies the development of stereoselective pathways, providing a key intermediate in a highly controlled manner nih.gov. Furthermore, stereoselective α-alkylation of chiral β-hydroxy esters has been explored as a synthetic tool relevant to such complex molecular architectures.

Application of Advanced Synthetic Methodologies (e.g., Diels-Alder Reactions, Epoxide Opening, Iodolactonization, Bis-α-methylenation)

The total synthesis of this compound heavily relies on a repertoire of advanced synthetic methodologies to construct its challenging molecular framework:

Diels-Alder Reactions: This cycloaddition reaction has been a cornerstone in the synthesis of the this compound skeleton. Danishefsky's approach notably utilized a Diels-Alder reaction involving a highly active diene to establish the Δ¹-octalin-3-one system researchgate.net. Sequential Diels-Alder reactions, including those employing Danishefsky's Diene, have been instrumental in forging the quaternary decalone structure found in vernolepin and this compound.

Epoxide Opening: A critical step in Danishefsky's synthesis involved a remarkable epoxide opening reaction. The action of dilithioacetate on a protected epoxide intermediate (intermediate 53) led to an inversion at the C-7 position, followed by cyclization to yield precursors for vernolepin and this compound researchgate.net.

Iodolactonization: This organic reaction is a powerful method for forming lactone rings, a characteristic feature of this compound. It involves the addition of an oxygen and iodine across a carbon-carbon double bond, typically under mild basic conditions. Its application in the synthesis of vernolepin and this compound highlights its utility in forming the crucial lactone moieties.

Bis-α-methylenation: A novel method of bis-α-methylenation was employed to transform specific precursors (57 and 58) into vernolepin and this compound researchgate.net. This transformation is crucial for installing the α-methylene-γ-lactone functionalities, which are often associated with the biological activity of these compounds. Reagents such as dimethyl(methylene)ammonium iodide have been utilized in this type of reaction.

Semisynthetic Modifications and Analogue Preparation

While total synthesis provides access to the core structure, semisynthetic modifications and the preparation of analogs are vital for exploring structure-activity relationships (SAR) and understanding the mechanistic basis of their biological effects.

Rational Design of this compound Derivatives for Mechanistic Probing

The rational design of derivatives aims to systematically modify the parent compound to elucidate the role of specific functional groups or structural features in its biological activity. While detailed reports specifically on the rational design of this compound derivatives for mechanistic probing are less extensively documented in the provided search results, the broader field of sesquiterpene lactone research, including studies on related compounds like vernolepin, often involves such strategies. For instance, semisynthetic routes to (+)-vernolepin from germacranolide precursors like (+)-minimolide have been reported, involving transformations such as Cope rearrangement and oxidations. This demonstrates the feasibility of modifying natural precursors to yield related structures.

General principles of rational design and structure-activity relationship (SAR) studies, as seen in other compound classes, involve synthesizing analogs with targeted modifications to understand how structural changes influence biological activity, including interactions with specific biological targets. The synthesis of derivatives as "mechanistic probes" is a recognized strategy in chemical biology to understand enzyme activity and inhibition. Given the cytotoxic properties of this compound wikipedia.org, such derivatization would typically focus on identifying pharmacophores and understanding their interactions with cellular components.

Enzymatic and Biocatalytic Approaches to this compound Modification

Information specifically detailing enzymatic or biocatalytic approaches for the modification of this compound itself is not prominently featured in the provided search results. While biocatalysis is a powerful tool in organic synthesis for achieving high stereo- and regioselectivity, its application directly to the modification of this compound is not explicitly described. General discussions on biocatalytic strategies for the synthesis of other complex molecules exist. The concept of "biotransformation" is mentioned in the context of plant extracts containing this compound, suggesting natural metabolic processes, but not as a controlled synthetic methodology for producing this compound derivatives nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. For vernomenin, both one-dimensional and two-dimensional NMR techniques have been instrumental in assigning its complex structure mdpi.com.

One-dimensional NMR experiments, specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), provide fundamental data for structural assignment.

¹H NMR Spectroscopy: This technique yields information on the number of distinct proton environments, their chemical shifts (indicating electronic environment), multiplicity (due to spin-spin coupling with neighboring protons), and integration (relative number of protons). For this compound, ¹H NMR data has been extensively analyzed to identify various proton types, including those associated with olefinic, methine, methylene, and hydroxyl groups nih.govthieme-connect.comresearchgate.net.

¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon skeleton, revealing the number of unique carbon atoms and their chemical shifts. These shifts are characteristic of different carbon hybridization states (sp³, sp², sp) and functional group environments (e.g., carbonyl carbons, quaternary carbons, methyl, methylene, and methine carbons). The analysis of ¹³C NMR spectra, often with proton decoupling, is crucial for building the carbon framework of this compound nih.govthieme-connect.comresearchgate.net.

COSY (COrrelation SpectroscopY): COSY experiments reveal proton-proton correlations through two or three bonds, allowing the identification of coupled protons and the establishment of proton spin systems within the molecule. This helps in tracing adjacent protons along the carbon chain mdpi.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their directly attached carbons. This experiment is invaluable for assigning ¹H signals to their corresponding ¹³C signals, simplifying the assignment process mdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show long-range correlations between protons and carbons separated by two, three, or even four bonds. This is particularly useful for establishing connectivity across quaternary carbons or between different parts of the molecule that are not directly bonded, providing crucial links in the structural puzzle of this compound mdpi.com.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments reveal through-space correlations based on the Nuclear Overhauser Effect. These correlations indicate the spatial proximity of protons, regardless of whether they are directly bonded. NOESY is vital for determining the relative stereochemistry and conformational preferences of complex molecules like this compound mdpi.com.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR) for Structural Assignment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound, which in turn allows for the precise determination of its elemental composition or molecular formula nih.govresearchgate.netmdpi.com. For this compound, HRMS provides highly accurate mass-to-charge (m/z) ratios, distinguishing it from compounds with similar nominal masses but different elemental compositions nih.gov.

In addition to molecular formula determination, HRMS, particularly when coupled with fragmentation techniques (e.g., ESI-Q-TOF), provides valuable insights into the compound's structure through its fragmentation pattern mdpi.com. The way a molecule breaks apart under ionization conditions yields characteristic fragment ions, which can be pieced together to deduce structural features and confirm proposed arrangements of atoms nih.goviupac.org. For instance, HRMS has been used to confirm the structures of this compound and related sesquiterpene lactones nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on the functional groups present in a molecule and the presence of conjugated systems, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups by detecting the absorption of infrared radiation at specific wavelengths, corresponding to the vibrational modes of molecular bonds researchgate.netscholaris.ca. For this compound, IR spectroscopy would reveal the presence of key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) functionalities (especially those within lactone rings), and carbon-carbon double bonds (C=C), which are characteristic of sesquiterpene lactones .

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores, which are parts of a molecule responsible for absorbing light in the ultraviolet or visible region of the electromagnetic spectrum mdpi.commsu.eduspectroscopyonline.com. These chromophores typically involve conjugated double bonds or aromatic systems. For this compound, UV-Vis data can indicate the presence and extent of conjugation within its structure, particularly related to its α-methylene-γ-lactone moieties mdpi.com.

Integrated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Integrated chromatographic-spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the analysis of complex natural product mixtures from which this compound is often isolated dntb.gov.uasaiflucknow.orgwikipedia.org.

LC-MS: This technique combines the separation power of liquid chromatography (LC) with the detection and mass analysis capabilities of mass spectrometry (MS). LC separates the individual components of a complex extract based on their physicochemical properties, while the coupled MS provides molecular weight information for each separated component saiflucknow.orgwikipedia.orgcreative-proteomics.com.

LC-MS/MS (Tandem Mass Spectrometry): LC-MS/MS takes the analysis a step further by employing two stages of mass spectrometry. After initial separation by LC, a parent ion is selected in the first mass spectrometer and then fragmented. The resulting fragment ions are then analyzed in the second mass spectrometer saiflucknow.orgwikipedia.orgcreative-proteomics.com. This fragmentation data provides more detailed structural information, allowing for the unambiguous identification and structural confirmation of compounds like this compound even in highly complex biological or plant extracts dntb.gov.uacreative-proteomics.comnih.gov. This approach is particularly valuable for identifying and quantifying low-abundance compounds creative-proteomics.com.

X-ray Crystallography for Definitive Absolute Configuration and Conformation Determination

X-ray crystallography is considered the gold standard for determining the definitive three-dimensional atomic and molecular structure of a crystalline compound, including its bond lengths, bond angles, and absolute configuration nih.govwikipedia.orgutah.edu. For this compound, X-ray diffraction analysis has been employed to confirm its structure warwick.ac.ukresearchgate.net. This technique provides an unequivocal determination of the molecule's stereochemistry, which is often challenging to establish solely through NMR spectroscopy, especially for complex natural products with multiple chiral centers. The ability to visualize the precise arrangement of atoms in space makes X-ray crystallography a powerful tool for validating structures derived from other spectroscopic methods and for understanding the conformational preferences of this compound nih.govwikipedia.org.

Mechanistic Investigations of Biological Activities in Cellular and Molecular Systems

Elucidation of Cellular Targets and Molecular Interactions

The biological activity of sesquiterpene lactones, including vernomenin, is often attributed to their electrophilic moieties, which can interact with nucleophilic centers of cellular macromolecules, potentially forming covalent bonds. This interference with the function of cellular macromolecules represents a common chemical mechanism of action for this class of compounds. researchgate.net

Studies on Enzyme Inhibition and Activation Profiles

This compound's mechanism of action involves interactions with sulfhydryl groups and can lead to glutathione (B108866) (GSH) depletion. Furthermore, studies suggest that this compound can inhibit key enzymes, such as phosphofructokinase. Phosphofructokinase-1 (PFK-1) is a crucial regulatory enzyme in glycolysis, and its inhibition can significantly impact cellular energy metabolism. wikipedia.org

Protein Binding and Receptor Interaction Studies

The ability of this compound to interact with sulfhydryl groups is indicative of its capacity for protein binding. This interaction can lead to the modulation of protein function, which is a common mechanism by which sesquiterpene lactones exert their biological effects. researchgate.net These interactions can involve various cellular proteins, thereby influencing a range of cellular processes.

Modulation of Intracellular Signaling Pathways

This compound has been shown to modulate several intracellular signaling pathways, contributing to its observed biological activities, particularly in cancer cell lines.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

This compound exhibits anticancer properties through the induction of apoptosis, or programmed cell death, in various cancer cell lines. dntb.gov.uanih.govaast.edu For instance, this compound has demonstrated cytotoxicity against human pharyngeal carcinoma (KB) cells. nih.gov The induction of apoptosis is a critical mechanism by which natural products exert their anticancer effects, often involving the activation of caspase-dependent pathways. nih.govnih.gov

Cell Cycle Regulation and Specific Phase Arrest

Beyond apoptosis induction, this compound contributes to its anti-cancer effects by inducing cell cycle arrest. dntb.gov.uanih.govaast.edu While specific details for this compound's exact phase arrest are still being fully elucidated, related sesquiterpene lactones have been shown to cause cell cycle arrest at the G2/M phase. Cell cycle arrest at specific checkpoints, such as G2/M, prevents uncontrolled proliferation of cancer cells by halting their progression through the cell division cycle. ekb.egbiorxiv.org

Anti-Proliferative Mechanisms in in vitro Cell Culture Models

This compound demonstrates significant anti-proliferative activity in various in vitro cell culture models. It has shown cytotoxicity at low micromolar (μM) concentrations against breast cancer cell lines, including MCF-7 and JIMT-1, as well as against normal-like MCF-10A breast epithelial cells. nih.govresearchgate.net

Detailed research findings illustrate the potency of this compound:

| Cell Line | IC₅₀ (µM) | Observed Effect | Reference |

| MCF-7 | 35.0 | Cytotoxicity | |

| JIMT-1 | Low μM range | Cytotoxicity, reduced cell migration, reduced ALDH-expressing cancer stem cell sub-population | nih.govresearchgate.net |

| KB | Not specified | Cytotoxicity | nih.gov |

Treatment with this compound significantly reduced JIMT-1 cell migration after 72 hours of treatment at 2 μM concentrations. nih.govresearchgate.net Additionally, it effectively reduced the aldehyde dehydrogenase (ALDH) expressing cancer stem cell sub-population of JIMT-1 cells, as evaluated by flow cytometry. nih.govresearchgate.net These findings highlight this compound's multi-faceted anti-proliferative mechanisms, targeting not only cell viability but also critical aspects of cancer progression like migration and stemness.

Investigations into Microtubule Dynamics and Cytoskeletal Reorganization

While the general importance of microtubule dynamics and cytoskeletal reorganization in fundamental cellular processes such as cell division, transport, and motility is well-established nih.govmdpi.comhfsp.orgfrontiersin.orgpsu.edu, current research specifically detailing this compound's direct impact on these mechanisms is not extensively documented in the provided literature. Microtubules, composed of α- and β-tubulin heterodimers, undergo dynamic instability, characterized by phases of growth, pause, and shrinkage, which are crucial for cellular function and are regulated by various microtubule-associated proteins. nih.govhfsp.orgfrontiersin.org The reorganization of the cytoskeleton, involving both actin filaments and microtubules, is critical for processes like cell adhesion, migration, and the establishment of cell polarity. mdpi.compsu.edu However, the precise mechanisms by which this compound might modulate these complex cellular structures and their dynamics remain an area requiring further specific investigation.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation and Inflammatory Responses

This compound is a component of the sesquiterpene lactone mixture isolated from Vernonia leopoldi, which has demonstrated effects on the Nuclear Factor Kappa B (NF-κB) pathway. aau.edu.etresearchgate.net Studies have shown that the ethyl acetate (B1210297) fraction of V. leopoldi significantly reduced the number of NF-κB positive nuclei. aau.edu.etaau.edu.et While this compound is present in this active fraction, specific investigations indicate that another isolated sesquiterpene lactone, 11β,13-dihydrovernodalin, was responsible for a significant inhibition of tumor necrosis factor-α-induced translocation of NF-κB to the cell nucleus. researchgate.net The NF-κB pathway is a critical mediator of cellular stress and plays a pivotal role in immune and inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.cominstitutimagine.orgnih.govfrontiersin.orgnih.gov Its modulation can influence various pathological conditions, including inflammation and cancer progression. mdpi.comnih.gov

Impact on Cellular Phenotypes and Processes

Inhibition of Cancer Cell Migration and Invasion

This compound has been identified as an effective inhibitor of cancer cell migration. In studies involving JIMT-1 breast cancer cells, this compound, among other sesquiterpene lactones, significantly reduced cell migration. aau.edu.etresearchgate.net Specifically, this compound was noted as being most effective in this regard compared to other sesquiterpene lactones tested. aau.edu.et This inhibitory effect on migration was observed after 72 hours of treatment with 2 µM concentrations in a wound healing assay. researchgate.net Inhibition of cancer cell migration and invasion is a crucial aspect of preventing metastasis, a major challenge in cancer treatment. mdpi.comnih.govrsc.orgbmbreports.orgnih.gov

Reduction of Cancer Stem Cell Subpopulations

A significant impact of this compound has been observed in the reduction of cancer stem cell (CSC) subpopulations. Cancer stem cells are recognized for their role in tumor initiation, progression, metastasis, and resistance to chemotherapy. aau.edu.etaau.edu.et Research has shown that this compound was the most effective compound among the isolated sesquiterpene lactones in significantly reducing the aldehyde dehydrogenase (ALDH+) expressing CSC subpopulation in JIMT-1 cells. aau.edu.etresearchgate.net This reduction was evaluated by flow cytometry after treatment with the sesquiterpene lactones. researchgate.net The ability of this compound to target and reduce CSC subpopulations highlights its potential in addressing tumor recurrence and therapeutic resistance. researchgate.netaau.edu.et

Anti-Parasitic and Anti-Microbial Mechanisms

Molecular Basis of Anti-Trypanosomal Activity

This compound exhibits anti-trypanosomal activity. It has been isolated from Vernonia lasiopus along with other elemanolide type sesquiterpene lactones, all of which demonstrated in vitro anti-trypanosomal activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (sleeping sickness). researchgate.netmdpi.com Trypanosoma brucei is a protozoan parasite that poses a significant health threat in sub-Saharan Africa. researchgate.netnih.gov While this compound contributes to the anti-trypanosomal effects of the plant extracts, specific detailed molecular mechanisms for this compound's anti-trypanosomal action, such as direct enzyme inhibition or interaction with specific parasitic pathways, are not explicitly elucidated in the provided research findings. Other compounds, such as Vernolepin (B1683817), also isolated from Vernonia lasiopus, showed higher potency against T.b. rhodesiense trypomastigotes. researchgate.netmdpi.com

General Antimicrobial Action Modes at the Cellular Level

This compound, as a member of the sesquiterpene lactone (SL) class, exhibits notable antimicrobial effects. Research indicates that sesquiterpene lactones, including this compound, possess significant bactericidal activity, particularly against Gram-negative bacteria. scispace.com Beyond general antibacterial properties, this compound demonstrates specific anti-trypanosomal activity. It has been shown to be effective against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with a half-maximal inhibitory concentration (IC50) of 0.19 µM. nih.gov

The cellular mechanisms underlying the antimicrobial action of sesquiterpene lactones involve interactions with vital cellular components. A key aspect of their mechanism involves the alkylation of sulfhydryl groups within biological macromolecules. nih.gov This interaction can lead to the disruption of essential enzymatic functions and cellular processes critical for microbial survival.

Broader studies on α-methylene-γ-lactones, the core structural motif found in this compound, further elucidate general antimicrobial modes. These compounds have demonstrated inhibitory effects on the growth of various microorganisms, including common bacterial species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens. Additionally, they show activity against fungi, including Saccharomyces cerevisiae and Aspergillus niger. nih.gov

The anti-trypanosomal activity of this compound is summarized in the table below:

| Target Organism | IC50 (µM) | Reference |

| Trypanosoma brucei rhodesiense | 0.19 | nih.gov |

Role of Specific Structural Motifs in Bioactivity (e.g., α-Methylene-γ-Lactone Group)

The biological activity of this compound is largely attributed to the presence of its conjugated α-methylene-γ-lactone moiety, which serves as a crucial pharmacophore. nih.gov This structural feature is widely recognized across the class of sesquiterpene lactones as fundamental to their diverse pharmacological actions, including their observed antimicrobial properties. nih.govresearchgate.netresearchgate.net

Structure-activity relationship (SAR) investigations highlight that the α-methylene-γ-lactone group facilitates rapid Michael-type addition reactions. nih.gov This reactivity involves nucleophilic attack by biological thiols, such as the free sulfhydryl groups found in cysteine residues of proteins. nih.gov The subsequent selective alkylation of growth regulatory biological macromolecules, including enzymes, is a primary mechanism through which these compounds exert their effects, leading to the inhibition of cellular processes. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design and Synthesis of Vernomenin Analogues for Systematic SAR Probing

The systematic probing of this compound's Structure-Activity Relationship involves the deliberate design and synthesis of its analogues. This approach allows researchers to understand how specific chemical groups or structural motifs influence the compound's biological activity. The total synthesis of this compound, a complex tumor-inhibiting sesquiterpene lactone, has been achieved through multi-step routes, demonstrating the feasibility of creating its structural variations ru.ac.za.

In the broader context of sesquiterpene lactones (STLs), to which this compound belongs, extensive QSAR studies have been conducted on diverse sets of these natural products. For instance, a QSAR study on 130 STLs for their antitrypanosomal activity implicitly highlights the necessity of synthesizing a wide array of analogues to cover a broad chemical space for systematic SAR probing nih.gov. The existence of derivatives like this compound acetate (B1210297) further exemplifies the exploration of structural modifications to potentially alter pharmacokinetic or pharmacodynamic properties. Such systematic design, often facilitated by methodologies like the Structure-Activity Relationship Matrix (SARM), allows for the organization of compound series and the exploration of novel core structures and substituents, thereby guiding the synthesis of new analogues for comprehensive SAR analysis.

Identification of Critical Pharmacophoric Features for Desired Biological Effects

Pharmacophoric features represent the essential molecular characteristics and their spatial arrangement that are crucial for a compound to interact effectively with a biological target and elicit a specific effect. For this compound and related sesquiterpene lactones, the identification of these critical features is vital for understanding their mechanism of action and for designing more potent and selective compounds.

Computational Approaches in SAR/QSAR Analysis

Computational methodologies play a pivotal role in modern SAR and QSAR studies, enabling the rapid screening of vast chemical libraries, prediction of biological activities, and elucidation of ligand-target interactions without extensive experimental work.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the molecular interactions that drive biological activity and for estimating the binding affinity between a compound and its target protein.

For sesquiterpene lactones derived from Vernonia species, including structurally related compounds like vernodalin, molecular docking simulations have been employed to identify potential target proteins in cancer pathways, such as HSP90α. These simulations provide insights into the specific amino acid residues within the target's binding site that interact with the ligand, detailing the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). By predicting how this compound or its analogues might bind to a protein, docking studies can help rationalize observed biological activities and guide the design of compounds with improved binding characteristics.

Quantitative Predictive Modeling, often synonymous with QSAR, involves developing mathematical models that correlate structural properties of compounds with their observed biological activities. These models enable the prediction of activity for new or untested compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing.

QSAR studies on sesquiterpene lactones, including this compound, have successfully predicted their antitrypanosomal nih.gov and cytotoxic activities. These models typically employ various molecular descriptors, which are numerical representations of a compound's chemical structure and physicochemical properties. Common descriptors include topological indices, 3D molecular descriptors, and constitutional descriptors. Statistical techniques such as multiple linear regression (MLR), genetic algorithms (GA), and linear discriminant analysis (LDA) are frequently utilized to build and validate these predictive models nih.gov. For instance, a QSAR study on antitrypanosomal activity of sesquiterpene lactones used regression modeling based on "classical" molecular descriptors, 3D pharmacophore features, and 2D molecular holograms (HQSAR) to establish structure-activity relationships nih.gov. The predictive power of these models, often expressed through statistical metrics like correlation coefficients (e.g., r² or q²), allows for the rational design of new this compound derivatives with enhanced biological effects.

Detailed Research Findings: Antitrypanosomal Activity of Sesquiterpene Lactones

A significant area of research involving this compound and other sesquiterpene lactones is their antitrypanosomal activity. Studies have evaluated the in vitro activity of various elemanolide-type sesquiterpene lactones against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. The inhibitory concentration 50% (IC50) values provide a quantitative measure of their potency.

| Compound | IC50 against T.b. rhodesiense (µg/mL) | IC50 against T.b. rhodesiense (µM) | Selectivity Index (L6 cells / T.b. rhodesiense) | Source [Reference] |

| Vernolepin (B1683817) | 0.05 | 0.18 | Most potent | |

| Vernodalin | 0.16 | 0.44 | 35 | |

| 11β,13-Dihydrovernodalin | 1.1 | 3.01 | 4.2 |

Note: The IC50 in µM is calculated using the molecular weight of the compound. Vernolepin (MW: 276.28 g/mol ), Vernodalin (MW: 360.36 g/mol ), 11β,13-Dihydrovernodalin (MW: 364.39 g/mol ).

Advanced Methodologies for Biological Activity Assessment in in Vitro Systems

Cell-Based Assays for Cytotoxicity and Viability Measurements

Cell-based assays are essential for evaluating how compounds affect cell health, proliferation, and survival. They provide a direct measure of cellular responses to external stimuli, making them invaluable for drug screening and toxicity testing. These assays can determine the number of viable cells, the number of dead cells, or the mechanism of cell death, such as apoptosis or necrosis. promega.comfishersci.com

Spectrophotometric and Fluorometric Assay Platforms (e.g., MTT, Resazurin)

Spectrophotometric and fluorometric assays are widely used for their simplicity, cost-effectiveness, and adaptability to high-throughput formats. These assays typically measure a biochemical marker related to the cell's metabolic activity. nih.govresearchgate.net

MTT Assay : The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product by metabolically active cells. This reduction is primarily mediated by mitochondrial dehydrogenases. nih.govresearchgate.netabcam.com The formazan crystals, which precipitate inside the cells, must be solubilized using agents like DMSO or SDS before spectrophotometric detection, typically at an absorbance maximum near 570 nm. nih.govabcam.com The amount of formazan produced is directly proportional to the number of viable cells. nih.gov

Resazurin (B115843) Assay : The resazurin assay is a fluorometric method based on the reduction of the non-fluorescent, blue resazurin dye (7-hydroxy-3H-phenoxazin-3-one-10-oxide) to a highly fluorescent, pink resorufin (B1680543) product by viable cells. nih.govabcam.compromega.com This conversion is also dependent on cellular metabolic activity, particularly the presence of reducing agents like NADH and NADPH. researchgate.netabcam.com Resorufin can be quantified by measuring its fluorescence (excitation at 571 nm, emission at 584 nm) or, less sensitively, its absorbance. nih.govnih.gov The resazurin assay offers increased sensitivity compared to tetrazolium assays and is suitable for high-throughput screening. nih.govabcam.compromega.com

Table 1: Comparison of MTT and Resazurin Assays

| Feature | MTT Assay | Resazurin Assay |

| Principle | Reduction of tetrazolium salt to insoluble formazan | Reduction of non-fluorescent resazurin to fluorescent resorufin |

| Detection Method | Spectrophotometric (absorbance) | Fluorometric (fluorescence) or spectrophotometric (absorbance) |

| Product Solubility | Insoluble (requires solubilization) | Soluble |

| Sensitivity | Good | Higher than tetrazolium assays |

| Cost | Simple, inexpensive | Relatively inexpensive |

| Throughput | High-throughput compatible | High-throughput compatible |

| Limitations | Endpoint assay, light-sensitive, toxic nature of MTT | Potential for fluorescent interference from compounds |

Flow Cytometry for Cell Cycle, Apoptosis, and Phenotypic Analysis

Flow cytometry is a powerful technique that enables rapid and accurate multiparametric measurement of large cell populations. epistem.co.ukresearchgate.net It is indispensable for analyzing cellular phenotype, cell cycle progression, and various aspects of cell death, including apoptosis and necrosis. epistem.co.ukresearchgate.nettandfonline.com

Cell Cycle Analysis : Flow cytometry can analyze cellular DNA content by staining cells with fluorescent dyes that bind to DNA. auctoresonline.org This allows for the identification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. researchgate.netauctoresonline.org Changes in cell cycle progression, such as arrest at specific phases or alterations in population distribution, can be detected following treatment with cell cycle inhibitors. researchgate.netauctoresonline.org Researchers can also discriminate between quiescent (G0) and proliferating cells, identify mitotic cells, and perform bivariate analysis of cyclin expression versus DNA content. researchgate.net

Apoptosis Analysis : Flow cytometry is extensively used to follow the apoptotic cascade and quantify apoptotic cells. tandfonline.comnih.gov Techniques involve evaluating changes in cell morphology, detecting the presence of phosphatidylserine (B164497) on the cell surface (e.g., using Annexin V-FITC assay), assessing the collapse of mitochondrial transmembrane potential, identifying DNA fragmentation, and detecting caspase activation. researchgate.nettandfonline.comnih.gov This allows for the discrimination between apoptosis and necrosis. researchgate.netnih.gov

Phenotypic Analysis : Flow cytometry facilitates phenotypic analysis using fluorescent antibodies to identify and quantify specific cell surface or intracellular markers. epistem.co.uk This enables immunophenotyping, intracellular cytokine staining, and the identification and characterization of various cell types, including cancer stem cells and circulating tumor cells. epistem.co.uk The ability to measure multiple parameters simultaneously (up to 17 parameters with advanced systems) provides comprehensive insights into cellular function and identity. epistem.co.uk

Table 2: Flow Cytometry Applications in Cell Analysis

| Application | Key Parameters Measured | Staining/Detection Methods | Insights Provided |

| Cell Cycle Analysis | DNA content (G0/G1, S, G2/M phases) | Fluorescent DNA dyes (e.g., Propidium Iodide) | Cell proliferation, cell cycle arrest, drug effects on cell division researchgate.netauctoresonline.org |

| Apoptosis Analysis | Cell morphology, phosphatidylserine exposure, mitochondrial potential, DNA fragmentation, caspase activation | Annexin V, mitochondrial dyes, DNA fragmentation assays, caspase activity assays researchgate.nettandfonline.comnih.gov | Mechanism of cell death, drug-induced apoptosis vs. necrosis researchgate.netnih.gov |

| Phenotypic Analysis | Cell surface and intracellular markers | Fluorescently labeled antibodies | Cell identification, immunophenotyping, characterization of specific cell populations epistem.co.uk |

Biochemical Assays for Enzyme Kinetics and Molecular Interaction Analysis

Biochemical assays are fundamental laboratory methods used to investigate chemical and biological processes involving biomolecules such as proteins, nucleic acids, and lipids. ichorlifesciences.comdanaher.com They are crucial for understanding molecular mechanisms, disease processes, and drug interactions, particularly in studying enzyme kinetics and molecular interactions. ichorlifesciences.comdanaher.comdatabiotech.co.il

Enzyme Kinetics : Enzyme assays measure enzymatic activity by monitoring the rate at which an enzyme catalyzes a specific reaction. danaher.comwikipedia.org This involves recording changes in substrate or product concentration over time, often using spectrophotometric, fluorometric, or chemiluminescent readouts. danaher.commurigenics.com Data collected from these assays allow for the calculation of key parameters such as the enzyme's maximum velocity (Vmax) and Michaelis constant (Km), which describe its efficiency and substrate affinity. danaher.com These assays are vital for studying enzyme inhibition and identifying potential drug candidates that modulate enzyme activity. ichorlifesciences.comdatabiotech.co.ilwikipedia.org

Molecular Interaction Analysis : Biochemical assays are also employed to investigate molecular interactions, providing insights into protein-protein interactions, ligand-receptor binding, and conformational changes. ichorlifesciences.comdanaher.com Techniques such as Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and fluorescence-based assays (e.g., FRET assays) are used to evaluate the strength and specificity of these interactions. ichorlifesciences.com These analyses are essential for drug discovery, helping to characterize biological targets and decode their mechanisms of action. ichorlifesciences.comdanaher.com

High-Throughput Screening (HTS) and Microfluidic Platforms for Compound Evaluation

High-Throughput Screening (HTS) is a transformative approach in drug discovery, enabling the rapid testing of thousands of compounds against biological targets. pharmtech.comnih.gov HTS integrates automation and miniaturization to accelerate the identification of potential drug candidates. pharmtech.compharmasalmanac.com

HTS Platforms : HTS platforms utilize microplates, automated liquid handling systems, and sensitive detection instruments to screen large libraries of small molecules efficiently. pharmtech.comnih.gov These systems significantly reduce human error, improve assay consistency, and allow for sophisticated workflows. pharmtech.com Advances in HTS include high-content screening (HCS), which captures more complex biological data, and label-free detection methods that minimize assay artifacts. pharmasalmanac.com Integration of artificial intelligence (AI) and machine learning (ML) algorithms further enhances HTS by improving data analysis, reducing false readouts, and optimizing assay conditions. pharmtech.com

Microfluidic Platforms : Microfluidic technologies, often referred to as lab-on-a-chip systems, represent a significant advancement for HTS. pharmasalmanac.comnetri.com These miniaturized platforms allow for the precise manipulation of small fluid volumes, enabling complex biological assays on a much smaller scale. pharmasalmanac.comnetri.comresearchgate.net This miniaturization reduces reagent consumption, lowers costs, and increases the speed and efficiency of experimentation. pharmasalmanac.comresearchgate.net Microfluidic systems offer enhanced control over experimental conditions, allowing for the simulation of physiological environments, which is particularly beneficial for applications in personalized medicine. pharmasalmanac.comnetri.com They are compatible with automated liquid handling and various detection methods, including perfusion flow, droplet, and microarray modes. netri.comresearchgate.net

Table 3: Advantages of HTS and Microfluidic Platforms

| Feature | High-Throughput Screening (HTS) | Microfluidic Platforms |

| Speed & Efficiency | Rapid testing of thousands of compounds, accelerated drug discovery pharmtech.com | High-throughput experimentation with increased speed and efficiency pharmasalmanac.comresearchgate.net |

| Automation | Reduced human error, improved consistency, sophisticated workflows pharmtech.com | Compatible with automated liquid handling netri.com |

| Miniaturization | Sensitive and miniaturized methods, reduced reagent consumption pharmtech.compharmasalmanac.com | Manipulate small fluid volumes, reduced reagent consumption, lower costs pharmasalmanac.comresearchgate.net |

| Data Quality | High-content screening, label-free detection, AI/ML integration pharmtech.compharmasalmanac.com | Real-time analytics, improved reproducibility and accuracy pharmasalmanac.com |

| Physiological Relevance | Improved relevance through advanced screening processes pharmtech.com | Enhanced control over experimental conditions, simulation of physiological environments pharmasalmanac.com |

Reporter Gene Assays for Specific Pathway Activation or Inhibition

Reporter gene assays are invaluable molecular biology techniques used to study gene expression, regulation, and cellular signaling pathways. creative-diagnostics.comthermofisher.comwikipedia.org They involve fusing the regulatory region of a gene of interest to a reporter gene, which encodes an easily detectable protein. creative-diagnostics.comthermofisher.comwikipedia.org

Principles and Applications : When the regulatory sequence is activated, the reporter gene is expressed, and its activity can be quantified through a luminescent, fluorescent, or enzymatic signal. creative-diagnostics.comthermofisher.comwikipedia.org This allows researchers to assess promoter activity, characterize cis-acting regulatory elements, and identify transcription factors involved in gene regulation. creative-diagnostics.comthermofisher.comwikipedia.org Reporter gene assays are widely used to monitor the activation and inhibition of specific signaling pathways in real-time, providing insights into cellular processes like proliferation, apoptosis, and differentiation. creative-diagnostics.comthermofisher.com They are also crucial in drug discovery for screening compounds that modulate these pathways and for toxicity testing. creative-diagnostics.comopentrons.comindigobiosciences.com

Common Reporter Genes : Common reporter genes include luciferase (producing bioluminescence), green fluorescent protein (GFP) and mCherry (fluorescent proteins), β-galactosidase (lacZ), and alkaline phosphatase. creative-diagnostics.comthermofisher.comwikipedia.org These systems offer distinct advantages depending on the experimental application and detection method. thermofisher.comwikipedia.org For instance, luciferase assays are highly sensitive and widely used for high-throughput screening in drug discovery. opentrons.comindigobiosciences.com

Table 4: Common Reporter Genes and Detection Methods

| Reporter Gene | Signal Type | Detection Method | PubChem CID (if applicable) |

| Luciferase | Bioluminescence | Luminometry | N/A (enzyme) |

| Green Fluorescent Protein (GFP) | Fluorescence | Fluorometry | N/A (protein) |

| mCherry | Fluorescence | Fluorometry | N/A (protein) |

| β-galactosidase (lacZ) | Enzymatic | Colorimetric, Fluorometric | N/A (enzyme) |

| Alkaline Phosphatase | Enzymatic | Colorimetric | N/A (enzyme) |

Emerging Research Frontiers and Future Directions

Integrated Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Systemic Cellular Effects

Integrated omics approaches, such as proteomics and metabolomics, represent a critical frontier for comprehensively understanding Vernomenin's systemic cellular effects. While specific detailed research findings on this compound's proteomics or metabolomics profiles are not extensively documented, these methodologies are increasingly vital in natural product research to overcome the limitations of classical approaches nih.gov. By analyzing changes in protein expression (proteomics) and metabolic pathways (metabolomics) within biological systems exposed to this compound, researchers can gain a holistic view of its interactions with cellular machinery and its impact on various physiological processes. This could reveal previously unknown targets or pathways modulated by this compound, providing a more complete picture of its biological activity and potential therapeutic scope.

Discovery of Novel Biomarkers for this compound's Mechanistic Actions

The identification of novel biomarkers is crucial for monitoring this compound's mechanistic actions and assessing its efficacy. Current research has utilized in silico molecular docking to investigate this compound's interactions with key proteins, such as the 3-Chymotrypsin-Like Protease (3CLpro) of SARS-CoV-2, nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) nih.govresearchsquare.comnih.govmedwinpublishers.com. For instance, this compound has shown binding affinities of -7.3 kcal/mol against SARS-CoV-2 Mpro medwinpublishers.com, and -7.8 kcal/mol against iNOS and -8.6 kcal/mol against COX-2 in in silico studies nih.gov.

Table 1: In Silico Binding Affinities of this compound to Key Proteins

| Protein Target | Binding Affinity (kcal/mol) | Source |

| SARS-CoV-2 3CLpro | -7.8 to -8.0 | nih.govresearchsquare.com |

| SARS-CoV-2 Mpro | -7.3 | medwinpublishers.com |

| iNOS | -7.8 | nih.gov |

| COX-2 | -8.6 | nih.gov |

Future research aims to translate these in silico findings into measurable biological markers. These biomarkers could include specific protein expression levels, enzyme activities, or metabolic signatures that are directly modulated by this compound, allowing for a more precise understanding and tracking of its effects in vitro and in vivo.

Application of Green Chemistry Principles in this compound Synthesis and Isolation

The application of green chemistry principles is becoming increasingly important for the sustainable synthesis and isolation of natural compounds like this compound. Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources mdpi.comskpharmteco.comyale.edu.

This compound has been successfully synthesized in racemic form researchgate.netacs.orgnih.govnih.gov, and an efficient preparation of a key intermediate for its asymmetric synthesis has been reported rsc.org. While these syntheses demonstrate feasibility, future efforts will concentrate on incorporating the 12 principles of green chemistry, such as:

Prevention of Waste: Designing synthetic routes that minimize byproduct formation skpharmteco.comyale.edu.

Atom Economy: Maximizing the incorporation of all starting materials into the final product yale.eduacs.org.

Safer Solvents and Auxiliaries: Replacing traditional hazardous solvents with greener alternatives like water or agro-solvents mdpi.comyale.eduresearchgate.net.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy demands yale.edu.

The semi-synthesis of related compounds like (+)-vernolepin from (+)-minimolide has already demonstrated the use of "affordable and easily available chemical reagents with classical organic methodologies," which aligns with some green chemistry tenets researchgate.net. Applying these principles to this compound's production will enhance its environmental sustainability and cost-effectiveness.

Advanced Computational Chemistry and in silico Drug Design for Novel Analogues

Advanced computational chemistry and in silico drug design are pivotal for the rational design and discovery of novel this compound analogues with improved efficacy, selectivity, and pharmacokinetic properties uantwerpen.benih.govresearchgate.net. In silico methods, also known as computer-aided drug design (CADD), allow researchers to explore vast chemical spaces, predict interactions between drug candidates and biological targets, and evaluate pharmacokinetic and cytotoxic features researchgate.net.

Key computational techniques include:

Molecular Docking: Used to predict the binding conformation of small molecules to target proteins and estimate binding affinities nih.gov. As previously mentioned, this compound has been subjected to molecular docking studies against various viral and inflammatory targets nih.govresearchsquare.comnih.govmedwinpublishers.com.

Virtual Screening: Rapidly identifies potential drug candidates from large libraries of compounds based on their predicted binding to a target nih.govresearchgate.net.

Molecular Dynamics Simulations: Provide insights into the dynamic behavior of molecular systems and protein-ligand interactions over time nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develops predictive models linking chemical structure to biological activity, guiding the design of new analogues.

Artificial Intelligence and Machine Learning: Increasingly employed to accelerate drug discovery by predicting biological activities and optimizing drug molecules uantwerpen.beresearchgate.net.

By leveraging these advanced computational tools, researchers can design and prioritize novel this compound analogues with tailored properties, reducing the time and cost associated with traditional experimental screening.

Exploration of New Natural Sources and Sustainable Production Methods for this compound

This compound is primarily isolated from plants of the Vernonia genus, notably Vernonia amygdalina (commonly known as bitter leaf) and Vernonia hymenolepis researchgate.netacs.orgaast.eduresearchgate.netdergipark.org.trscispace.com. It has also been found in Vernonia glabra and Vernonia leopoldi thieme-connect.comnih.govresearchgate.net. The Vernonia genus is recognized as a rich source of diverse sesquiterpene lactones researchgate.net.

Future research will focus on:

Discovering New Plant Sources: Identifying other plant species that naturally produce this compound or its structurally related compounds, potentially offering higher yields or easier cultivation.

Optimizing Cultivation Practices: Developing sustainable agricultural methods for Vernonia species to ensure a consistent and high-quality supply of this compound, promoting conservation and preventing over-harvesting of wild populations researchgate.net.

Enhancing Extraction Efficiency: Improving extraction techniques to maximize this compound yield from plant material while minimizing environmental impact, possibly through green extraction methods mdpi.com.

Investigating Biosynthetic Pathways: Elucidating the complete biosynthetic pathway of this compound in plants. This knowledge could enable metabolic engineering approaches in microorganisms or plant cell cultures for more controlled and scalable production of this compound, reducing reliance on traditional plant harvesting.

These efforts aim to establish a sustainable and economically viable supply chain for this compound, supporting its continued research and potential applications.

Q & A

Q. How can researchers address gaps in understanding this compound’s metabolic stability in vivo?

Q. What novel methodologies could advance the functionalization of this compound for targeted drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.